molecular formula C10H14ClNO B13045545 (1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL

(1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL

Cat. No.: B13045545
M. Wt: 199.68 g/mol
InChI Key: DDLOTFVEGBQMOJ-OMNKOJBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The presence of an amino group, a hydroxyl group, and a chlorinated aromatic ring makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-chloro-4-methylbenzaldehyde.

    Aldol Reaction: The aldehyde undergoes an aldol reaction with a suitable ketone to form a β-hydroxy ketone.

    Reduction: The β-hydroxy ketone is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) to facilitate the reduction steps.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Chiral Resolution: Utilizing chiral chromatography or enzymatic resolution to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a primary amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL: The enantiomer of the compound with similar but distinct biological activities.

    1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL: The racemic mixture containing both enantiomers.

Uniqueness

(1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer and racemic mixture.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(1S)-1-amino-1-(3-chloro-4-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1

InChI Key

DDLOTFVEGBQMOJ-OMNKOJBGSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](C(C)O)N)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(C(C)O)N)Cl

Origin of Product

United States

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